molecular formula C13H16N4O2S B12807272 Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- CAS No. 5433-64-7

Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)-

Cat. No.: B12807272
CAS No.: 5433-64-7
M. Wt: 292.36 g/mol
InChI Key: OPYDAKQSRXYIRH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- is a chemical compound with the molecular formula C13H16N4O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide group and a pyrimidinyl group with three methyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- typically involves the reaction of 4-amino-benzenesulfonamide with 4,5,6-trimethyl-2-chloropyrimidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase. This inhibition disrupts the production of folate, which is essential for bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidinyl ring. The presence of three methyl groups at positions 4, 5, and 6 enhances its lipophilicity and may influence its biological activity and pharmacokinetic properties compared to other similar compounds .

Properties

CAS No.

5433-64-7

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

4-amino-N-(4,5,6-trimethylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H16N4O2S/c1-8-9(2)15-13(16-10(8)3)17-20(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3,(H,15,16,17)

InChI Key

OPYDAKQSRXYIRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C)NS(=O)(=O)C2=CC=C(C=C2)N)C

Origin of Product

United States

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